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Compound of Interest

2-chloro-4-ethoxy-6-
Compound Name:

methylpyridine
CAS No.: 42779-57-7
Cat. No.: B3266537

Get Quote

\ J

CAS Number: 37482-64-7 Molecular Formula: CsH10CINO Molecular Weight: 171.62 g/mol

Executive Summary

2-Chloro-4-ethoxy-6-methylpyridine is a highly functionalized heterocyclic building block
essential in the synthesis of pharmaceutical agents and agrochemicals. Characterized by its
halogenated "handle" at the C2 position and a lipophilic ethoxy ether at C4, it serves as a
critical scaffold for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and
application in medicinal chemistry, specifically targeting researchers optimizing lead
compounds for kinase inhibition and GPCR modulation.

Part 1: Chemical Identity & Physical
Characterization
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Accurate characterization is the bedrock of reproducible science. The following data

establishes the "fingerprint" of high-purity 2-chloro-4-ethoxy-6-methylpyridine.

Property Specification Notes
Unique identifier for database
CAS Number 37482-64-7 ]
retrieval.[1]
White to off-white crystalline May appear as a colorless oil if
Appearance _ _
solid impure or wet.
] ] Sharp melting range indicates
Melting Point 70-73 °C ) )
high purity (>98%).
Boiling Point ~282 °C (at 760 mmHQg) High thermal stability.[1]
- Poorly soluble in water;
Solubility DCM, EtOAc, MeOH, DMSO ) N
lipophilic (cLogP ~ 2.5).
Electron-withdrawing CI
pKa (Calc) ~2.5 (Pyridine N) reduces basicity vs. pyridine

(pKa 5.2).

Spectral Signature (*H NMR Prediction)

e 0 6.65 (s, 1H): C3-H (Aromatic proton between Cl and OEt).

0 2.45 (s, 3H): -CHs (C6-Methyl group).

Part 2: Synthetic Architecture
The Regioselectivity Challenge

0 6.58 (s, 1H): C5-H (Aromatic proton between OEt and Me).

5 4.10 (g, J=7.0 Hz, 2H): -OCHa- (Methylene of ethoxy group).

0 1.40 (t, J=7.0 Hz, 3H): -CHs (Terminal methyl of ethoxy group).

The synthesis of 2-chloro-4-ethoxy-6-methylpyridine typically proceeds via Nucleophilic

Aromatic Substitution (SnAr) starting from 2,4-dichloro-6-methylpyridine.
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The Core Problem: The precursor has two electrophilic sites (C2 and C4). The Solution: The
C4 position is electronically more susceptible to nucleophilic attack than C2 due to the
stabilization of the Meisenheimer complex and lower steric hindrance (C2 is flanked by the ring
nitrogen and potentially the methyl group's influence, though C6 is the methyl bearer).
However, strict temperature control is required to prevent bis-substitution.

High-Fidelity Synthesis Protocol

Objective: Regioselective mono-alkoxylation at C4.
e Reagents:

o Substrate: 2,4-Dichloro-6-methylpyridine (1.0 equiv).

o Nucleophile: Sodium ethoxide (NaOEt) (1.05 equiv).

o Solvent: Anhydrous Ethanol (EtOH) or DMF (for faster rates).
e Procedure:

o Step A: Dissolve 2,4-dichloro-6-methylpyridine in anhydrous EtOH under N2 atmosphere.
Cool to 0 °C.

o Step B: Add NaOEt solution dropwise over 30 minutes. Crucial: Slow addition prevents
localized high concentrations that lead to bis-ethoxy byproducts.

o Step C: Allow the reaction to warm to Room Temperature (25 °C) and stir for 4—6 hours.
Monitor by TLC/HPLC.

o Step D: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine.

o Step E: Recrystallize from Hexane/EtOAc to obtain the solid product (Target MP: 70-73
°C).

Synthesis & Reactivity Visualization

The following diagram illustrates the synthesis pathway and the subsequent divergence into
downstream applications.
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Caption: Regioselective synthesis of the title compound and its divergence into key medicinal
chemistry workflows.

Part 3: Reactivity Profile & Functionalization

Once synthesized, 2-chloro-4-ethoxy-6-methylpyridine acts as a "linchpin” scaffold. Its
reactivity is defined by three distinct zones:[2]

The C2-Chloro "Handle" (Primary Reactive Site)

The chlorine atom at C2 is activated by the adjacent pyridine nitrogen. It is an excellent
candidate for Palladium-catalyzed cross-coupling reactions.

o Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems (common in
kinase inhibitors).

o Catalyst System: Pd(dppf)Cl2 or Pd(PPhs)a with K2COs in Dioxane/Water.
e Buchwald-Hartwig Amination: Displaces Cl with amines to form 2-aminopyridines.

o Catalyst System: Pdzdbas / Xantphos or BINAP.

The C4-Ethoxy Group (Electronic Modulator)

The ethoxy group is generally stable under standard coupling conditions. However, it serves
two critical roles:[3]
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o Electronic: It donates electron density into the ring via resonance, making the pyridine
slightly more electron-rich than a bare chloropyridine, which can modulate the rate of
oxidative addition at C2.

» Solubility: The ethyl chain disrupts crystal packing, improving the solubility of the final drug
molecule in organic solvents during synthesis.

The C6-Methyl Group (Benzylic Reactivity)

Often overlooked, the methyl group is "benzylic" to the pyridine ring.

o Oxidation: Can be oxidized to a carboxylic acid (using KMnOa) or aldehyde (using SeQO2),
allowing for further chain extension.

o Halogenation: Radical bromination (NBS/AIBN) yields the bromomethyl derivative, enabling
alkylation reactions.

Part 4: Applications in Drug Discovery[4]

This specific scaffold is frequently utilized in the development of:

» Kinase Inhibitors: The pyridine ring mimics the adenine ring of ATP. The 2-position
substitution allows the molecule to reach into the hydrophobic pocket of the enzyme, while
the 4-ethoxy group can interact with the hinge region or solvent front.

 Allosteric Modulators (GPCRs): Substituted pyridines are classic scaffolds for mGIuR
(metabotropic glutamate receptor) modulators. The 4-alkoxy-2-arylpyridine motif is a
privileged structure in this domain.

e Agrochemicals: Used as an intermediate for herbicides where the pyridine core disrupts
plant metabolic pathways (e.g., auxin mimics).

Part 5: Safety & Handling Protocols

Hazard Classification:

» Signal Word: WARNING
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e H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes
serious eye irritation), H335 (May cause respiratory irritation).

Standard Operating Procedure (SOP):

Engineering Controls: Always handle within a certified chemical fume hood to avoid
inhalation of dust or vapors.

» PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and
a lab coat.

e Storage: Store in a cool, dry place (2—8 °C recommended) under an inert atmosphere
(Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.

o Spill Cleanup: Sweep up solids carefully to avoid dust generation. For solutions, absorb with
sand or vermiculite and dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ethoxy-6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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